tert-Butyl (R)-(1-(4-ethoxyphenyl)-2-hydroxyethyl)carbamate
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Overview
Description
tert-Butyl ®-(1-(4-ethoxyphenyl)-2-hydroxyethyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a tert-butyl group, an ethoxyphenyl group, and a hydroxyethyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of tert-Butyl ®-(1-(4-ethoxyphenyl)-2-hydroxyethyl)carbamate typically involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction conditions can vary, but common bases used include triethylamine or pyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile .
Industrial production methods for carbamates often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
tert-Butyl ®-(1-(4-ethoxyphenyl)-2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl ®-(1-(4-ethoxyphenyl)-2-hydroxyethyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl ®-(1-(4-ethoxyphenyl)-2-hydroxyethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The compound can be selectively removed under acidic conditions, allowing for the deprotection of the amine and subsequent reactions .
Comparison with Similar Compounds
Similar compounds to tert-Butyl ®-(1-(4-ethoxyphenyl)-2-hydroxyethyl)carbamate include:
tert-Butyl carbamate: Used as a protecting group for amines and in the synthesis of N-Boc-protected anilines.
tert-Butyl carbanilate: Used in the synthesis of various organic compounds and as a protecting group for phenols.
The uniqueness of tert-Butyl ®-(1-(4-ethoxyphenyl)-2-hydroxyethyl)carbamate lies in its specific combination of functional groups, which provides versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C15H23NO4 |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-(4-ethoxyphenyl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-5-19-12-8-6-11(7-9-12)13(10-17)16-14(18)20-15(2,3)4/h6-9,13,17H,5,10H2,1-4H3,(H,16,18)/t13-/m0/s1 |
InChI Key |
GOTGJLLWSQHSEE-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@H](CO)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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